molecular formula C10H14N2O3 B1626404 2-(2,2-Dimethoxyethyl)nicotinamide CAS No. 97308-56-0

2-(2,2-Dimethoxyethyl)nicotinamide

Cat. No.: B1626404
CAS No.: 97308-56-0
M. Wt: 210.23 g/mol
InChI Key: BAORLZBYKBYZSW-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethyl)nicotinamide is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

97308-56-0

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2,2-dimethoxyethyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H14N2O3/c1-14-9(15-2)6-8-7(10(11)13)4-3-5-12-8/h3-5,9H,6H2,1-2H3,(H2,11,13)

InChI Key

BAORLZBYKBYZSW-UHFFFAOYSA-N

SMILES

COC(CC1=C(C=CC=N1)C(=O)N)OC

Canonical SMILES

COC(CC1=C(C=CC=N1)C(=O)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product from Example 36b (1.46 g, 7.6 mmol) was dissolved in methanol (20 mL) to which was added at room temperature sodium carbonate as a 3N solution (35 mL) followed by hydrogen peroxide as a 15% solution (35 mL). The reaction was allowed to stir for 4.5 hours then partitioned by the addition of ethyl acetate and solid sodium chloride. The aqueous phase was extracted several times with ethyl acetate and the combined organics stirred with solid sodium bisulfite followed by drying over MgSO4, filtered and concentration under vacuum to give the title compound (1.36 g, 85%) sufficiently pure for use as isolated.
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1.46 g
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reactant
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20 mL
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solvent
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0 (± 1) mol
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[Compound]
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solution
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35 mL
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0 (± 1) mol
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[Compound]
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solution
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35 mL
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Reaction Step Four
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 2-(2,2-dimethoxyethyl)nicotinonitrile (7 g, 36.42 mmol), aqueous Na2CO3 (3 N, 145 mL), H2O2 (15%, 145 mL) in acetone (73 mL) was stirred at room temperature for 14 h. After removal of acetone, the residue was diluted with water and extracted with DCM (3×100 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give the crude product. The crude product was purified by silica gel column chromatography (eluting with PE/EtOAc v/v 1:1 and with EtOAc) to yield 2-(2,2-dimethoxyethyl)nicotinamide as a solid (6 g, yield 78%). ESI MS: m/z 211 [M+H]+, 233 [M+Na]+.
Quantity
7 g
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reactant
Reaction Step One
Quantity
145 mL
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reactant
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145 mL
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reactant
Reaction Step One
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73 mL
Type
solvent
Reaction Step One

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